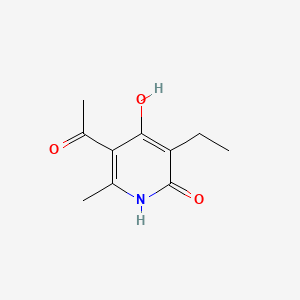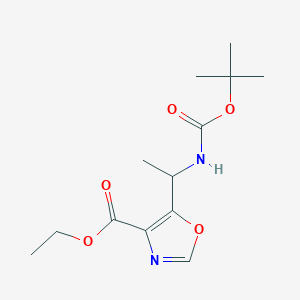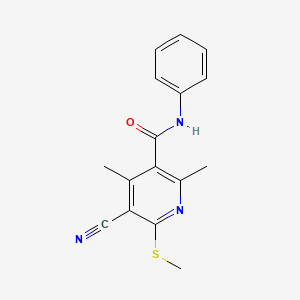![molecular formula C21H20O10 B13382065 5,7-Dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13382065.png)
5,7-Dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Baicalein 6-O-glucoside can be synthesized through enzymatic transglucosylation using amylosucrase from Deinococcus geothermalis. This method involves using sucrose as a donor for glucosyl units and baicalein as the acceptor . The reaction is typically carried out in a Tris-HCl buffer at pH 7 and 37°C for 24 hours .
Industrial Production Methods: Industrial production of baicalein 6-O-glucoside can be achieved through engineered Escherichia coli strains. These strains are modified to enhance the intracellular UDP-glucose pool and express glucosyltransferase enzymes, allowing for efficient conversion of baicalein to baicalein 6-O-glucoside . Optimization of fermentation conditions can lead to high-titer production of the compound .
Chemical Reactions Analysis
Types of Reactions: Baicalein 6-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of baicalein 6-O-glucoside .
Scientific Research Applications
Baicalein 6-O-glucoside has a wide range of scientific research applications:
Mechanism of Action
Baicalein 6-O-glucoside exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: The compound scavenges free radicals and upregulates antioxidant enzymes.
Neuroprotective: It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway to protect neurons from oxidative stress and apoptosis.
Comparison with Similar Compounds
Baicalein 6-O-glucoside is unique compared to other similar compounds due to its specific glycosylation pattern:
Wogonoside: Wogonoside is another flavonoid glycoside from Scutellaria baicalensis, but it has a different aglycone structure.
Chrysin-6-C-glucoside: This compound has a similar glycosylation pattern but a different flavonoid backbone.
Baicalein 6-O-glucoside stands out due to its unique combination of pharmacological properties and its potential for industrial applications.
Properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYPLMAODUDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-butyl-9-hydroxy-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione](/img/structure/B13381991.png)
![2-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B13381994.png)
![Ethyl 15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13382001.png)

![2-Amino-5-[(pyrazin-2-yl)formamido]pentanoic acid](/img/structure/B13382014.png)
![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[2-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13382017.png)
![2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt](/img/structure/B13382023.png)

![4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B13382034.png)
![2-[(5-Hydroxy-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)sulfanyl]benzoic acid](/img/structure/B13382039.png)


![1-(3-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B13382058.png)

